3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one
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Overview
Description
3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyran derivatives are known for their broad spectrum of biological and pharmaceutical properties, including anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal activities .
Preparation Methods
The synthesis of 3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one can be achieved through various synthetic routes. One common method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Industrial production methods often utilize these catalytic conditions to ensure high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Chemical Reactions Analysis
3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one has been extensively studied for its scientific research applications. It has shown potential as a corrosion inhibitor for mild steel in acidic mediums . Additionally, it has been investigated for its coordination chemistry, pharmaceutical importance, and biological activities . The compound’s interesting coordination chemistry makes it a valuable candidate for further research in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with specific molecular targets, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
3-Acetyl-6-methyl-4-(4-methylanilino)pyran-2-one can be compared with other similar compounds, such as spiro-azetidin-2-one, pyrrolidine, indol (one), and other pyran derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
3-acetyl-6-methyl-4-(4-methylanilino)pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-6-12(7-5-9)16-13-8-10(2)19-15(18)14(13)11(3)17/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHQQEPXCJFSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)OC(=C2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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